molecular formula C15H14ClNO2 B183194 (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine CAS No. 423735-65-3

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

Cat. No. B183194
M. Wt: 275.73 g/mol
InChI Key: KCGAJKVDWGQAFA-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine, also known as 4-chloro-N-methyl-1,3-benzodioxole, is a synthetic compound that has been studied for its potential medicinal applications. It is a heterocyclic amine composed of a benzodioxole ring and a chlorobenzyl moiety. This compound has been used in the synthesis of various pharmaceuticals and as a precursor to other compounds. It has also been studied for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Structural Properties

Research focuses on the synthesis and structural analysis of novel compounds with potential applications in material science and pharmaceuticals. For instance, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are synthesized from reactions involving chloral and substituted anilines, sheds light on the structural properties of related compounds through spectroscopic analysis and computational calculations (Issac & Tierney, 1996).

Pharmacological Profile

The pharmacological exploration of benzothiazepines, a class of compounds related to benzodioxoles, highlights their diverse bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. This underscores the therapeutic potential of structurally related compounds (Dighe et al., 2015).

Environmental and Toxicological Studies

Environmental studies have examined the fate and potential remediation strategies for organic pollutants, including chlorobenzenes, indicating the importance of understanding the environmental impact and degradation pathways of chemically related compounds (Brahushi et al., 2017). Additionally, the degradation of nitrogen-containing compounds through advanced oxidation processes highlights the need for efficient degradation techniques for related aromatic amines, dyes, and pesticides in environmental management (Bhat & Gogate, 2021).

Chemical Warfare Agent Degradation

Research into the degradation products of chemical warfare agents provides insights into the environmental fate and mammalian toxicity of related compounds, underscoring the relevance of understanding the degradation pathways of benzodioxolyl compounds in the context of environmental health and safety (Munro et al., 1999).

Advanced Synthesis Techniques

Studies on advanced synthesis techniques, such as microwave-assisted synthesis and catalytic non-enzymatic kinetic resolution, demonstrate the potential for efficient and selective synthesis of complex compounds, including benzodioxoles, for various applications in organic and medicinal chemistry (Özil & Menteşe, 2020); (Pellissier, 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGAJKVDWGQAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366789
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

CAS RN

423735-65-3
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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